molecular formula C18H13F3N2O2 B2767326 N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine CAS No. 881932-96-3

N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

Cat. No. B2767326
CAS RN: 881932-96-3
M. Wt: 346.309
InChI Key: IWKXWZRXZXYZNK-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, a quinolin-4-amine group, a trifluoromethyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group is a heterocyclic compound containing the methylenedioxy functional group . The quinolin-4-amine group is a type of quinoline, a class of organic compounds with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

1. Catalysis and Synthesis

Research has demonstrated the utility of related compounds in catalysis, particularly in asymmetric hydrogenation reactions. For instance, complexes with tert-butylmethylphosphino groups, which share structural motifs with N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine, have been utilized for the efficient preparation of chiral pharmaceutical ingredients. These catalysts exhibit excellent enantioselectivities and high catalytic activities, underscoring their potential in synthetic organic chemistry (Imamoto et al., 2012).

2. Organic Synthesis and Functional Materials

A novel method for the synthesis of trifluoromethyl-containing compounds using a CF3-radical-triggered tandem reaction has been described, illustrating the capacity for creating potentially bioactive molecules. This method leverages compounds structurally akin to N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine, showcasing the broad utility of such compounds in the synthesis of complex molecular architectures (Meng et al., 2017).

3. Ligand Development for Metal Complexes

The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate another dimension of application. Such research not only expands the understanding of metal-ligand interactions but also explores potential catalytic and material applications of metal complexes (Qiao et al., 2011).

4. Neuroprotective Agents

Compounds with structural similarities to N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine have been studied for their neuroprotective properties. For example, analogs acting as antagonists to the non-NMDA glutamate receptor have shown protection against global ischemia, highlighting the potential therapeutic applications of such molecules (Sheardown et al., 1990).

5. Material Science and Fluorescent Platforms

Studies on halochromic and mechanochromic materials indicate the role of quinoline derivatives in the development of smart fluorescent materials. These compounds exhibit unique properties such as thermo/mechanochromism and tunable solid-state fluorescence, offering new avenues for the creation of rewritable and self-erasable fluorescent platforms (Hariharan et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict how this compound might interact with biological systems or other chemicals .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-10-6-14(23-12-3-5-16-17(8-12)25-9-24-16)13-4-2-11(18(19,20)21)7-15(13)22-10/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXWZRXZXYZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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